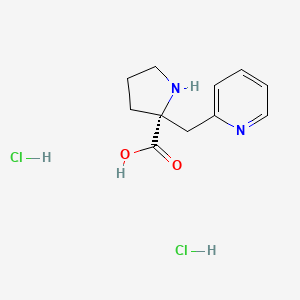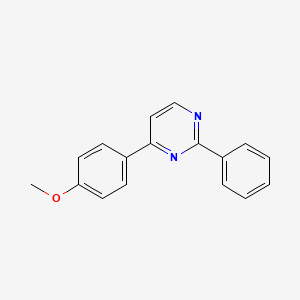
2-Phenyl-4-(4-methoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(4-methoxyphenyl)pyrimidine, also known as PMP, is an organic compound that is widely used in a variety of scientific research applications. It is a heterocyclic compound consisting of a pyrimidine ring and two phenyl rings, one of which is substituted with a methoxy group. PMP has a wide range of chemical and biological properties, making it a useful tool for a variety of research applications.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as an inhibitor of enzymes and as a fluorescent probe in biological assays.
Mecanismo De Acción
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a variety of mechanisms of action. It can act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the substrates from binding. It can also act as a fluorescent probe, by binding to specific molecules and emitting light when exposed to a certain wavelength of light.
Biochemical and Physiological Effects
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a number of advantages and limitations for lab experiments. One of the main advantages of using 2-Phenyl-4-(4-methoxyphenyl)pyrimidine is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 2-Phenyl-4-(4-methoxyphenyl)pyrimidine. It can be toxic in high concentrations and can have a number of side effects, such as skin irritation and respiratory problems.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Phenyl-4-(4-methoxyphenyl)pyrimidine. One possibility is to explore the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a therapeutic agent for treating cancer and other diseases. Another possibility is to investigate the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a fluorescent probe for imaging applications. Additionally, research could be conducted to further understand the mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine and to develop more efficient synthesis methods. Finally, research could be conducted to explore the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a ligand in coordination chemistry.
Métodos De Síntesis
2-Phenyl-4-(4-methoxyphenyl)pyrimidine can be synthesized in a number of ways. The most common method involves the reaction of 4-methoxyphenylmagnesium bromide with 2-chloropyrimidine. This reaction takes place in the presence of a base, such as potassium carbonate. The reaction is then followed by a hydrolysis step to produce the desired product.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-20-15-9-7-13(8-10-15)16-11-12-18-17(19-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKNFSRFBTSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


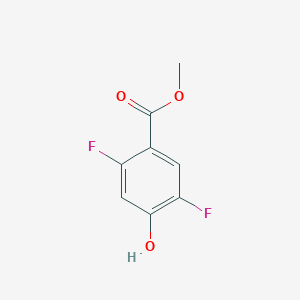
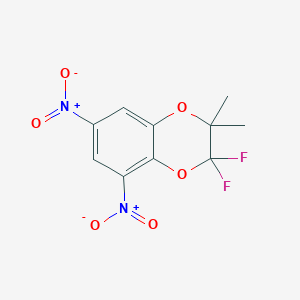
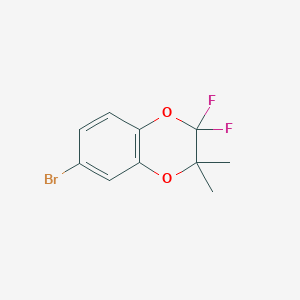
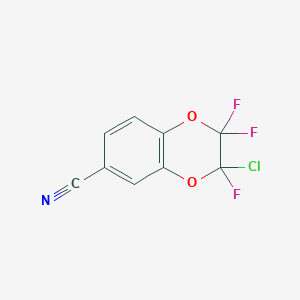

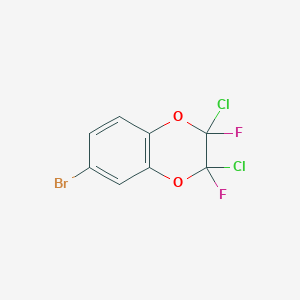
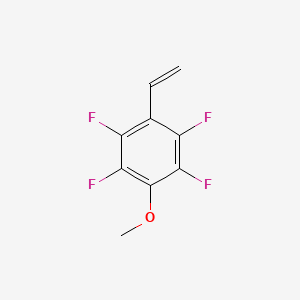
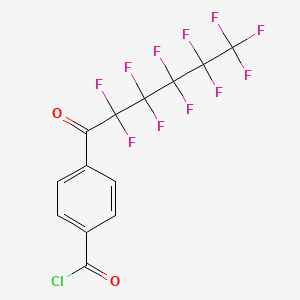

![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)

